molecular formula C12H16N2O B2731690 3-Amino-1-benzylpiperidin-2-one CAS No. 209983-73-3

3-Amino-1-benzylpiperidin-2-one

Cat. No.: B2731690
CAS No.: 209983-73-3
M. Wt: 204.273
InChI Key: ZRGMEPVPIGRPOL-UHFFFAOYSA-N
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Description

3-Amino-1-benzylpiperidin-2-one is a chemical compound with the molecular formula C12H16N2O . It is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .


Synthesis Analysis

The synthesis of this compound and similar compounds typically involves transformations of 3-nitro and 3-cyanopyridin-2-ones . A method for the synthesis of 3-aminopyridin-2-ones from 1,3-diketones in three stages has been demonstrated . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H16N2O . The molecular weight of this compound is 204.27 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Rhodium-Catalyzed Asymmetric Hydrogenation : 3-Amino-1-benzylpiperidin-2-one derivatives are synthesized using rhodium-catalyzed asymmetric hydrogenation. This method is atom-economical and produces high yields and enantiomeric excesses, making these derivatives valuable for various biological activities in natural products and pharmaceutical drugs (Royal et al., 2016).

  • Synthesis and Stereochemistry : N-Benzylpiperidin-4-ones, closely related to this compound, show a preference for chair conformation with equatorial orientation of bulky substituents. This property is significant in crystal structure and antimicrobial activity studies (Ponnuswamy et al., 2018).

Biological Applications

  • DNA Interaction and Antitumor Activity : 3-Amino-1,2,4-benzotriazine 1,4-dioxide, a derivative, has shown promise as an antitumor agent. Its biological activity stems from DNA cleavage, potentially involving hydroxyl radicals (Daniels & Gates, 1996).

  • PET Imaging Ligand : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, derived from this compound, shows potential as a ligand for PET imaging of σ receptors. It demonstrates high affinity and selectivity, suggesting potential in human PET imaging (Shiue et al., 1997).

  • Synthesis of Biologically Active Molecules : 3-Aminopiperidine, obtained from 3-amino-d-lactams which are related to this compound, is used in biologically active molecules such as diabetes treatments and JAK3 inhibitors (Jiang et al., 2009).

  • Preparation of Conformationally Stabilized Scaffolds : Research indicates that 3-benzylpiperidine analogs, similar to this compound, can be replaced by acyclic, conformationally stabilized molecules. This finds application in developing potent CCR3 antagonists (Gardner et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, 4-Amino-1-benzylpiperidine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . These hazards may also apply to 3-Amino-1-benzylpiperidin-2-one.

Future Directions

Piperidine derivatives, including 3-Amino-1-benzylpiperidin-2-one, are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on developing new synthesis methods and exploring the therapeutic applications of this compound and similar compounds.

Properties

IUPAC Name

3-amino-1-benzylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-7-4-8-14(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGMEPVPIGRPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209983-73-3
Record name 3-amino-1-benzylpiperidin-2-one
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